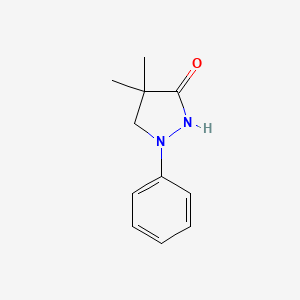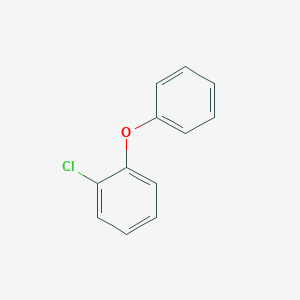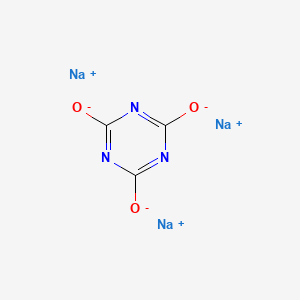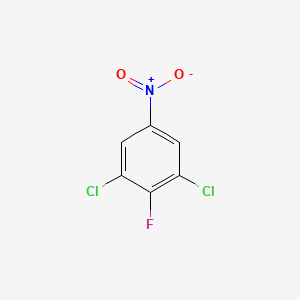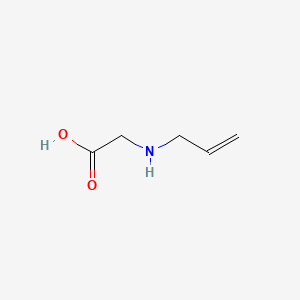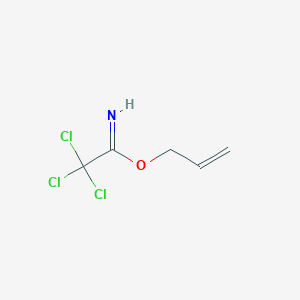
Allyl 2,2,2-Trichloroacetimidate
Descripción general
Descripción
Allyl 2,2,2-Trichloroacetimidate is a chemical compound with the molecular formula C5H6Cl3NO and a molecular weight of 202.46 . It is a clear liquid that is colorless to almost colorless . This compound is used as a reagent for the protection of an alcohol as its allyl ether in the presence of base-sensitive functionality .
Synthesis Analysis
The synthesis of Allyl 2,2,2-Trichloroacetimidate involves the base-catalyzed addition of 2-propen-1-ol to trichloroacetonitrile. The reaction mixture is stirred at room temperature under argon and then cooled to 0° C. Trichloroacetonitrile is added over a period of 15 minutes and the solution is stirred at various temperatures. The reaction mixture is then concentrated to a syrup, treated with a solution of methanol in pentane, and stirred vigorously.Molecular Structure Analysis
The molecular structure of Allyl 2,2,2-Trichloroacetimidate consists of five carbon atoms, six hydrogen atoms, three chlorine atoms, one nitrogen atom, and one oxygen atom . The SMILES string representation of this compound is ClC(Cl)(Cl)C(=N)OCC=C .Chemical Reactions Analysis
Allyl 2,2,2-Trichloroacetimidate is commonly employed as an alcohol alkylation reagent, particularly when existing functionality is not acid sensitive . Recent applications of this compound include the synthesis of an allyl propargyl ether intermediate in the synthesis of the fused-ring alkaloid securinine .Physical And Chemical Properties Analysis
Allyl 2,2,2-Trichloroacetimidate is a liquid at 20°C . It has a boiling point of 74°C at 11 mmHg and a flash point of 74°C . The specific gravity of this compound at 20/20°C is 1.34 and its refractive index is 1.49 .Aplicaciones Científicas De Investigación
Alcohol Alkylation Reagent
Allyl 2,2,2-Trichloroacetimidate is commonly used as an alcohol alkylation reagent, especially when existing functionality is not acid sensitive .
Synthesis of Fused-Ring Alkaloid Securinine
It has been used in the synthesis of an allyl propargyl ether intermediate, which is a crucial step in the synthesis of the fused-ring alkaloid securinine .
Preparation of Fluorinated Probes for Protein Kinase C (PKC)
Allyl 2,2,2-Trichloroacetimidate has been used in the preparation of fluorinated probes for Protein Kinase C (PKC), a family of protein kinase enzymes that are involved in controlling the function of other proteins .
Formal Synthesis of Oxocene Target Laurencin
This compound has also been used in the formal synthesis of the oxocene target Laurencin . Oxocenes are a class of organic compounds that have potential applications in organic electronics and photovoltaics.
Protection of Alcohols
4-Methoxybenzyl trichloroacetimidate, a related compound, has found extensive application for the protection of alcohols in the form of p-methoxybenzyl (PMB) ethers that are readily cleaved under oxidative conditions .
Selective Preparation of Chiral Syn- or Anti- Diamines
4-Methoxybenzyl trichloroacetimidate was successfully applied in the selective preparation of chiral syn- or anti- diamines .
Syntheses of Bryostatin Intermediates
This compound has also been used in independent syntheses of bryostatin intermediates . Bryostatins are a group of macrolide chemicals that have shown promising results in cancer research.
Alteration of Existing Compounds
Allyl 2,2,2-Trichloroacetimidate has been extensively employed in the alteration of existing compounds, leading to the creation of novel compounds with potentially useful properties .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Allyl 2,2,2-Trichloroacetimidate primarily targets alcohols in organic synthesis . It is commonly employed as an alcohol alkylation reagent .
Mode of Action
Allyl 2,2,2-Trichloroacetimidate interacts with its targets (alcohols) to form allyl ethers .
Biochemical Pathways
Allyl 2,2,2-Trichloroacetimidate is involved in the synthesis of various complex molecules. For instance, it has been used in the synthesis of an allyl propargyl ether intermediate in the synthesis of the fused-ring alkaloid securinine . It has also been used in the preparation of fluorinated probes for protein kinase C and in the formal synthesis of the oxocene target Laurencin .
Result of Action
The primary result of Allyl 2,2,2-Trichloroacetimidate’s action is the formation of allyl ethers from alcohols . This transformation can enable further chemical reactions and contribute to the synthesis of complex organic molecules.
Action Environment
The action of Allyl 2,2,2-Trichloroacetimidate can be influenced by various environmental factors. For instance, it is known to be sensitive to moisture and heat . Therefore, it is typically stored under inert gas at low temperatures (0-10°C) to maintain its stability .
Propiedades
IUPAC Name |
prop-2-enyl 2,2,2-trichloroethanimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl3NO/c1-2-3-10-4(9)5(6,7)8/h2,9H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYZRNWTLPBNOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=N)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30311818 | |
| Record name | Allyl 2,2,2-Trichloroacetimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51479-73-3 | |
| Record name | 51479-73-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245512 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Allyl 2,2,2-Trichloroacetimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl 2,2,2-Trichloroacetimidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of Allyl 2,2,2-Trichloroacetimidate highlighted in the research?
A1: Both research papers focus on the use of Allyl 2,2,2-Trichloroacetimidate as a reagent for the convenient synthesis of allyl esters. The papers suggest that this compound offers a practical method for introducing the allyloxycarbonyl protecting group to carboxylic acids.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B1581543.png)
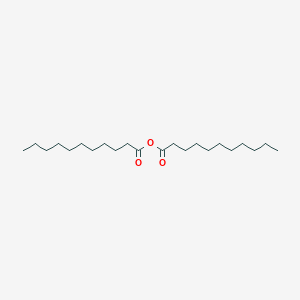
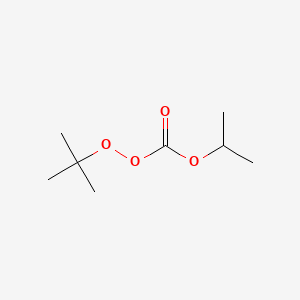
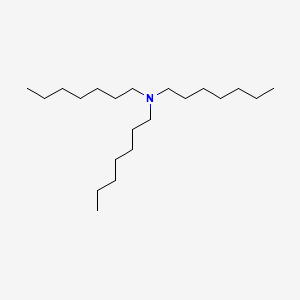

![Benzoic acid, 4-[(4-hydroxyphenyl)azo]-](/img/structure/B1581552.png)
